molecular formula C12H7BrF3NO4 B8172845 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B8172845
M. Wt: 366.09 g/mol
InChI Key: DAECUXOKWIBWNQ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to participate in a wide range of chemical reactions. The compound features a pyrrolidinone ring, a bromine atom, and a trifluoromethyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the study of protein-protein interactions through crosslinking experiments.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate involves its ability to form covalent bonds with nucleophiles. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its structure allows it to participate in crosslinking reactions, making it valuable in the study of molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate
  • Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate
  • 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of both a bromine atom and a trifluoromethyl group, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups is not commonly found in similar compounds, making it a valuable reagent in various research applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO4/c13-8-4-6(3-7(5-8)12(14,15)16)11(20)21-17-9(18)1-2-10(17)19/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAECUXOKWIBWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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